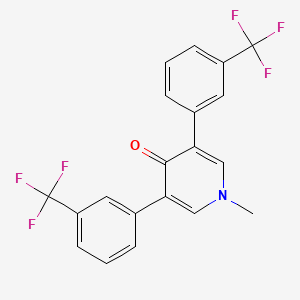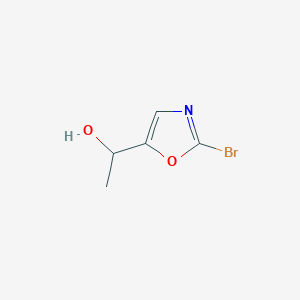
1-(2-Bromooxazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromooxazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene glycol under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1-(2-Bromooxazol-5-yl)ethan-1-ol are not widely documented, the general approach would involve large-scale bromination and subsequent functionalization processes. These methods would need to ensure high yield and purity, often employing catalysts and optimized reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromooxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromooxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromooxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Comparison: 1-(2-Bromooxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall stability.
Eigenschaften
Molekularformel |
C5H6BrNO2 |
|---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
1-(2-bromo-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 |
InChI-Schlüssel |
IEUMKRIEJFCCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(O1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


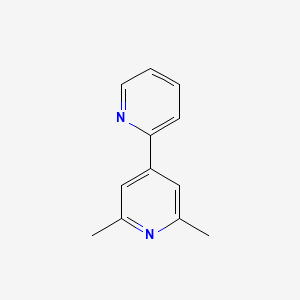
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

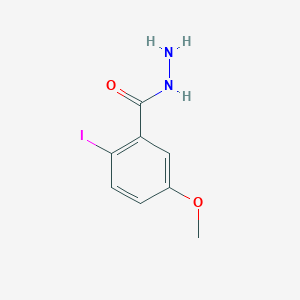
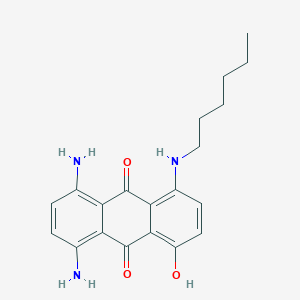

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
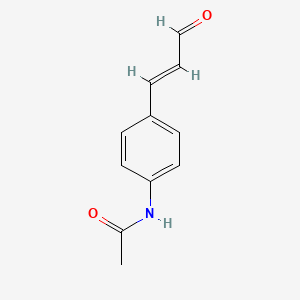

![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)

